Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Description
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate is an aromatic ester derivative featuring a nitro group at position 2, a hydroxyl group at position 3, and a methoxy group at position 3. This compound is synthesized via nitration and subsequent methylation reactions, as exemplified by its derivative, methyl 2,5-dimethoxy-3-nitrobenzoate, which is prepared by reacting methyl 2-hydroxy-5-methoxy-3-nitrobenzoate with dimethyl sulfate in acetone under reflux conditions . The compound’s structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its hydroxyl and nitro groups enable participation in hydrogen bonding and electrophilic substitution reactions, while the ester group enhances solubility in organic solvents.
Properties
IUPAC Name |
methyl 3-hydroxy-5-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-5-3-6(9(12)16-2)8(10(13)14)7(11)4-5/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQTZSOVYARYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90762100 | |
| Record name | Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105897-21-0 | |
| Record name | Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Nitration of Methyl 3-Methoxybenzoate
The nitration of methyl 3-methoxybenzoate serves as a critical step for introducing the nitro group at the ortho position relative to the methoxy substituent. In a patented method, methyl 3-methylbenzoate undergoes nitration using a mixture of 65% nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O) under ice-bath conditions, followed by gradual warming to 30°C. This protocol achieves a 98.21% yield of the nitrated product, with high-performance liquid chromatography (HPLC) analysis confirming a 72:28 ratio of ortho (2-nitro) to para (4-nitro) isomers. The ice-bath initiation minimizes side reactions, while acetic anhydride acts as both a solvent and dehydrating agent, enhancing nitronium ion (NO₂⁺) formation.
Nitration of Methyl 3,5-Dimethoxybenzoate
Alternative routes begin with methyl 3,5-dimethoxybenzoate, where the methoxy groups direct nitration to the ortho and para positions. However, the steric hindrance imposed by the 5-methoxy group favors nitration at the 2-position. Reaction conditions involving concentrated HNO₃ and sulfuric acid (H₂SO₄) at 0–5°C yield methyl 3,5-dimethoxy-2-nitrobenzoate as the major product. This intermediate is pivotal for subsequent demethylation to introduce the hydroxyl group.
Demethylation Strategies for Hydroxyl Group Introduction
Aluminum Chloride-Mediated Demethylation
The conversion of methoxy to hydroxyl groups is achieved via demethylation using Lewis acids. A reported method employs aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂) at room temperature. For example, methyl 3,5-dimethoxy-2-nitrobenzoate treated with AlCl₃ for 4 hours yields methyl 3-hydroxy-5-methoxy-2-nitrobenzoate in 61% yield. The reaction proceeds through the formation of a complex between AlCl₃ and the methoxy oxygen, facilitating methyl group abstraction. However, incomplete conversion and residual starting material necessitate purification via recrystallization.
Boron Tribromide Demethylation
Boron tribromide (BBr₃) offers an alternative demethylation pathway, operating at lower temperatures (–78°C) in anhydrous conditions. While BBr₃ achieves higher electrophilicity than AlCl₃, its use with methyl 3,5-dimethoxy-2-nitrobenzoate results in multiple by-products, complicating isolation. This method is less favored for large-scale synthesis due to stringent handling requirements and lower reproducibility.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant preparation methods:
*Theoretical yields based on analogous reactions; experimental data pending further validation.
The nitration-demethylation sequence, despite its moderate demethylation yield, provides superior regioselectivity compared to direct nitration of dimethoxy precursors. The use of acetic anhydride in nitration enhances reaction homogeneity and minimizes oxidative side reactions.
Challenges and Optimization Opportunities
Regioselectivity in Nitration
The electronic effects of substituents significantly influence nitration patterns. Methoxy groups, being strong electron-donating groups, direct nitration to the ortho and para positions. However, steric factors in 3,5-disubstituted derivatives favor ortho nitration. Computational modeling suggests that transition-state stabilization via resonance and inductive effects underpins the 72:28 ortho:para ratio observed in practice.
Demethylation Efficiency
The moderate yields in AlCl₃-mediated demethylation arise from competing side reactions, including over-dealkylation and ester hydrolysis. Optimizing the AlCl₃-to-substrate molar ratio (e.g., 2:1) and reaction time (≤4 hours) mitigates these issues. Alternatively, protecting the ester group during demethylation could improve selectivity.
Industrial-Scale Considerations
Large-scale production requires cost-effective and safety-optimized protocols. The nitration step generates exothermic reactions, necessitating controlled temperature regimes and robust cooling systems. Continuous-flow reactors have been proposed to enhance heat dissipation and scalability. For demethylation, AlCl₃ remains preferable to BBr₃ due to lower toxicity and easier handling, despite its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Boron tribromide for demethylation.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis, or aqueous hydrochloric acid for acidic hydrolysis.
Major Products
Reduction: Methyl 3-hydroxy-5-methoxy-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Hydroxy-5-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate has been studied for its ability to induce apoptosis in cancer cells. Research indicates that this compound activates apoptotic pathways, making it a candidate for anticancer drug development. A significant study demonstrated that the compound increased the expression of apoptosis-related genes while downregulating genes associated with the M phase of the cell cycle in various cancer cell lines.
Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties. Compounds with similar structures have shown notable activity against various pathogens, indicating potential for therapeutic use in treating infections or as part of combination therapies .
Agricultural Applications
Pest Control
The compound has been evaluated for its antifeedant effects on pests, particularly in agricultural settings. Bioassays conducted on various methyl hydroxy-methoxybenzoates revealed that certain derivatives exhibit strong antifeedant activity against insects, which could be beneficial for protecting crops from pest damage .
Chemical Synthesis and Modifications
The synthesis of this compound typically involves multi-step processes that allow for the precise introduction of functional groups. This is crucial for enhancing the compound's biological efficacy. Various synthetic routes have been explored to modify the compound for improved activity profiles, which highlights its versatility in drug design .
Case Study 1: Apoptotic Pathway Activation
A study focused on the apoptotic effects of this compound demonstrated significant increases in apoptosis-related gene expression in cancer cell lines, suggesting a targeted mechanism that could be exploited for therapeutic purposes.
Case Study 2: Antimicrobial Properties
Research on structurally similar compounds revealed notable antimicrobial activities, paving the way for further exploration of this compound as a potential treatment for infections .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Key Features |
|---|---|
| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |
| Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |
| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Substituent Reactivity : The hydroxyl group at C3 in the target compound enhances acidity (pKa ~8–10) compared to its methoxy analogue (pKa ~10–12), influencing solubility and reactivity in base-catalyzed reactions .
- Steric Effects : Bulky groups like benzyloxy () reduce reaction rates in nucleophilic substitutions due to steric hindrance, whereas smaller groups like chloro () favor such reactions.
- Electronic Effects: The nitro group at C2 in the target compound withdraws electron density, activating the aromatic ring for electrophilic substitution at positions 4 and 4. In contrast, amino groups () donate electron density, deactivating the ring .
Physical and Chemical Properties
The table below highlights property differences:
Notes:
Biological Activity
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and features a nitro group, methoxy groups, and a hydroxy group attached to a benzoate structure. Its structural characteristics contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 210.19 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water) | 1.44 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
1. Anticancer Activity:
Studies have shown that this compound can induce apoptosis in cancer cells by activating specific apoptotic pathways. The presence of nitro and hydroxy groups is believed to play a crucial role in enhancing its anticancer properties .
2. Antimicrobial Properties:
The compound has shown potential antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although further research is necessary to elucidate its full spectrum of activity .
3. Enzyme Inhibition:
this compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for further studies in this area .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Apoptosis Induction: A study demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines, with mechanisms involving caspase activation and mitochondrial pathway engagement.
- Antimicrobial Efficacy: Research indicated that this compound exhibited MIC values ranging from 0.01 to 3 μM against various pathogens, suggesting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | AChE Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | Yes | Moderate | No |
| Methyl 3-hydroxy-4-methoxybenzoate | Yes | Low | Yes |
Q & A
Q. What are the recommended safety protocols for handling Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate in laboratory settings?
Methodological Answer:
- Engineering Controls: Use local exhaust ventilation or closed systems to minimize airborne exposure. Safety showers and eyewash stations must be accessible .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. For dust generation, use a NIOSH-approved respirator. Avoid skin contact by using protective clothing .
- Storage: Keep containers tightly sealed in a dry, well-ventilated area away from ignition sources. Monitor for electrostatic discharge risks .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize the substituent positions in this compound?
Methodological Answer:
- NMR Analysis: Compare chemical shifts of aromatic protons with structurally similar compounds. For example, the nitro group at position 2 deshields adjacent protons, while the methoxy at position 5 and hydroxyl at position 3 influence splitting patterns. Reference data from methyl hydroxy-methoxybenzoate derivatives (e.g., δ ~6.5–7.5 ppm for aromatic protons) .
- IR Spectroscopy: Identify key functional groups: nitro (N–O stretch ~1520–1350 cm⁻¹), ester (C=O ~1720 cm⁻¹), and hydroxyl (broad O–H ~3300 cm⁻¹). Use KBr pellets for solid samples to enhance resolution .
Q. What synthetic routes are effective for preparing this compound?
Methodological Answer:
- Stepwise Nitration and Esterification:
- Start with a methyl 3-hydroxy-5-methoxybenzoate precursor.
- Nitrate regioselectively using HNO₃/H₂SO₄ at 0–5°C to favor para/ortho substitution. Monitor reaction progress via TLC .
- Purify via recrystallization (e.g., ethanol/water) to isolate the nitro product. Typical yields for analogous nitrations range from 50–70% .
Advanced Research Questions
Q. How can SHELXL be utilized to resolve structural ambiguities in X-ray crystallography of this compound?
Methodological Answer:
- Handling Twinned Data: Use SHELXL’s TWIN/BASF commands to refine twinned crystals. For high-resolution data (<1.0 Å), apply anisotropic displacement parameters to improve model accuracy .
- Hydrogen Bonding Networks: Analyze O–H···O interactions between hydroxyl/nitro groups and adjacent molecules. Compare bond distances (e.g., ~2.6–2.8 Å) to validate hydrogen bonding patterns .
Q. What strategies address regioselectivity challenges during nitration of methyl hydroxy-methoxybenzoate precursors?
Methodological Answer:
- Directing Effects: The methoxy group (strong para/ortho director) and hydroxyl group (meta director) compete. Use low-temperature nitration to favor kinetic control (ortho to methoxy, meta to hydroxyl).
- Blocking Groups: Temporarily protect the hydroxyl group (e.g., acetylation) to direct nitration exclusively para to methoxy. Deprotect post-nitration using mild base hydrolysis .
Q. How does the compound’s stability under acidic/basic conditions impact derivatization for biological assays?
Methodological Answer:
- Acidic Conditions: The ester group may hydrolyze to carboxylic acid. Test stability in pH 2–4 buffers (e.g., HCl/NaOAc) via HPLC monitoring.
- Basic Conditions: The nitro group is stable, but the methoxy may demethylate under strong bases (e.g., NaOH > 1M). Use mild conditions (e.g., K₂CO₃ in DMF) for reactions requiring base .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian09 at B3LYP/6-31G(d). Calculate Fukui indices to identify electrophilic centers (e.g., nitro-adjacent carbons).
- Solvent Effects: Simulate polar aprotic solvents (DMF, DMSO) to enhance NAS rates. Compare activation energies for substitution at positions 2 (nitro) vs. 5 (methoxy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
